Coumestrol

概要

説明

クマエストロールは、クマエストランと呼ばれるフィトケミカルのクラスに属する天然有機化合物です。1957年にE. M. Bickoff によって、ラディノクローバーとアルファルファで初めて発見されました。クマエストロールはフィトエストロゲンであり、エストロゲンの生物活性を模倣します。 大豆、芽キャベツ、ホウレンソウ、およびさまざまなマメ科植物など、さまざまな食品に含まれています .

準備方法

合成経路と反応条件: クマエストロールは、さまざまな方法によって合成できます。 1つのアプローチは、豆の成長期間中にキトサンを処理し、その後酵素または酸処理を行うことです . 別の方法は、高速液体クロマトグラフィー(HPLC)を使用して、大豆の新芽中のクマエストロール含有量を増やすことです .

工業生産方法: クマエストロールは自然界に微量しか存在しないため、大規模生産は困難です。 植物組織培養技術により、バイオリアクターを使用して大量のクマエストロールを制御された方法で生産できるようになりました .

化学反応の分析

反応の種類: クマエストロールは、酸化、還元、置換などのさまざまな化学反応を起こします。 アロマターゼや3α-ヒドロキシステロイドデヒドロゲナーゼなどの酵素の活性を阻害することができます .

一般的な試薬と条件: クマエストロールを含む反応で使用される一般的な試薬には、酸化剤と還元剤が含まれます。これらの反応の条件は、目的の結果に応じて異なります。

主な生成物: クマエストロールを含む反応から生成される主な生成物には、エストロゲン活性を保持したさまざまな誘導体が含まれます .

科学研究の応用

クマエストロールは、エストロゲン活性と潜在的な健康上の利点のために、多くの研究関心を集めています。 抗癌、抗炎症、アルツハイマー病予防、肥満予防効果について研究されてきました . さらに、クマエストロールはインスリン感受性とグルコース代謝を改善する可能性を示しており、肥満や2型糖尿病などの疾患の栄養療法における潜在的な薬剤となっています .

科学的研究の応用

Pharmacological Properties

Coumestrol exhibits several pharmacological effects that make it a compound of interest in various fields of research:

- Estrogen Receptor Modulation : this compound acts as an estrogen receptor agonist, particularly favoring the estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selective binding suggests potential applications in treating postmenopausal disorders and metabolic dysfunctions .

- Antagonism of Nuclear Receptors : It has been identified as an antagonist of the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport. This antagonistic action may help prevent drug-drug interactions and enhance therapeutic efficacy .

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, particularly in models of ischemic stroke. It has been shown to reduce neuronal damage and improve outcomes when administered post-injury .

Therapeutic Applications

The therapeutic implications of this compound are broad, with studies highlighting its potential in various health conditions:

- Metabolic Disorders : In ovariectomized mice models, this compound administration improved metabolic profiles by preventing body fat accumulation and enhancing physical activity. These effects suggest its utility in managing obesity and related metabolic disorders .

- Cancer Prevention : this compound has demonstrated anti-cancer properties, particularly against estrogen-responsive cancers such as ovarian carcinoma. It inhibits cell proliferation and induces apoptosis in cancer cells, indicating its potential as a chemopreventive agent .

- Insulin Sensitivity : Studies have shown that this compound ameliorates hepatic insulin resistance, suggesting a role in managing diabetes and metabolic syndrome by influencing lipid metabolism and insulin signaling pathways .

Case Studies

Several case studies provide insights into the applications of this compound:

作用機序

クマエストロールは、エストラジオールと同様の親和性でエストロゲン受容体(ERαおよびERβ)に結合することで効果を発揮します . ERαよりもERβに対する結合親和性が高い . この結合は、アロマターゼや3α-ヒドロキシステロイドデヒドロゲナーゼなどのステロイドホルモン生合成に関与する酵素の活性を阻害します . クマエストロールは、エストロゲン受容体を標的にすることで、癌細胞のアポトーシスも誘導します .

類似化合物の比較

クマエストロールは、イソフラボンよりも30〜100倍高いエストロゲン活性を持つため、フィトエストロゲンの中でもユニークです . 類似の化合物には、ゲニステイン、ダイゼイン、ビオチャニンAなどの他のフィトエストロゲンが含まれます . これらの化合物は、エストロゲンの生物活性を模倣しますが、効力はさまざまで、分子標的も異なります。

類似化合物との比較

Coumestrol is unique among phytoestrogens due to its high estrogenic activity, which is 30 to 100 times greater than that of isoflavones . Similar compounds include other phytoestrogens such as genistein, daidzein, and biochanin A . These compounds also mimic the biological activity of estrogens but have varying degrees of potency and different molecular targets.

生物活性

Coumestrol is a phytoestrogen predominantly found in legumes, particularly in soybeans and alfalfa. Its biological activities have garnered significant attention due to its potential therapeutic effects, particularly in cancer prevention and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). It has a higher binding affinity for ERβ compared to ERα, which influences its physiological responses. The compound's ability to modulate various signaling pathways contributes to its diverse biological activities:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to suppress the proliferation of cancer cells, particularly in ovarian carcinoma. It induces apoptosis in ES2 human epithelial ovarian cancer cells by activating apoptotic signaling pathways and inhibiting the PI3K/AKT and MAPK pathways, leading to decreased cell viability and invasion .

- Metabolic Regulation : In ovariectomized (OVX) mice fed a high-fat diet, this compound demonstrated protective effects against metabolic dysfunction. It improved lipid metabolism and reduced adiposity by enhancing the expression of proteins involved in insulin signaling and fat browning . this compound administration resulted in increased physical activity and prevented hepatic steatosis .

- Neuroprotective Effects : Recent studies suggest that this compound may inhibit monoamine oxidase-A (MAO-A), an enzyme linked to depression and neurodegenerative diseases such as Alzheimer’s disease (AD). By preventing amyloid beta (Aβ) aggregation, this compound may offer protective effects against cognitive decline .

1. Anti-Cancer Activity

A study investigating the effects of this compound on ovarian cancer cells revealed that treatment with this compound led to significant apoptosis and reduced expression of proliferation markers such as PCNA and ERBB2. The findings suggest that this compound could be a promising candidate for enhancing the efficacy of traditional chemotherapy regimens for ovarian cancer .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 5 | 30 |

| PCNA Expression (Relative Units) | 1 | 0.2 |

2. Metabolic Dysfunction in OVX Mice

In a study examining the metabolic effects of this compound on OVX mice, it was found that daily administration of 5 mg/kg for ten weeks significantly increased uterine weight and prevented body fat accumulation compared to control groups. This suggests that this compound can mimic estrogenic effects without the adverse side effects associated with synthetic estrogens .

| Group | Uterine Weight (g) | Body Weight Gain (g) |

|---|---|---|

| Sham Control | 10.5 | 20 |

| OVX Control | 6.0 | 30 |

| This compound Treatment | 8.0 | 15 |

特性

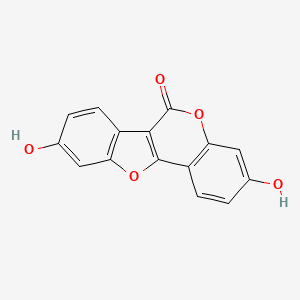

IUPAC Name |

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022399 | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-13-0 | |

| Record name | Coumestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °C | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。